molecular formula C13H24N2O11 B1242553 Macrozamin

Macrozamin

Cat. No.: B1242553
M. Wt: 384.34 g/mol
InChI Key: DQCANINXHQSIAW-PIPPMKSRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of macrozamin involves the isolation of the compound from cycad plants. The process typically includes the extraction of plant tissues followed by purification steps to isolate the crystalline compound

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. traditional methods of processing cycad seeds, such as soaking and anaerobic fermentation, have been used by indigenous populations to detoxify the seeds and make them safe for consumption .

Chemical Reactions Analysis

Types of Reactions

Macrozamin undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: Substitution reactions can occur, particularly involving the glycosidic bonds in the compound.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, which can facilitate hydrolysis and other chemical transformations. Specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrolysis of this compound can yield simpler sugar molecules and azoxy compounds .

Scientific Research Applications

Macrozamin has several scientific research applications, including:

Comparison with Similar Compounds

Macrozamin is often compared with cycasin, another azoxyglycoside found in cycads. Both compounds share similar toxicological properties, including carcinogenic, mutagenic, and neurotoxic effects . this compound is unique in its specific molecular structure and the particular pathways it affects.

List of Similar Compounds

Properties

Molecular Formula

C13H24N2O11

Molecular Weight

384.34 g/mol

IUPAC Name

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium

InChI

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1

InChI Key

DQCANINXHQSIAW-PIPPMKSRSA-N

Isomeric SMILES

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-]

SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-]

Synonyms

macrozamin
methylazoxymethanol-beta-primeveroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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